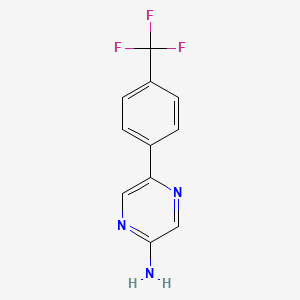

2-Amino-5-(4-trifluoromethylphenyl)pyrazine

Description

Historical and Contemporary Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of heterocyclic chemistry. d-nb.info Historically, pyrazines were identified as key components responsible for the characteristic aromas of many roasted and baked foods, arising from the Maillard reaction between amino acids and sugars. d-nb.info This initial association with flavor and fragrance chemistry has since expanded dramatically.

In contemporary organic chemistry and medicinal chemistry, the pyrazine ring is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.com Pyrazine derivatives have been successfully developed into a range of clinically used pharmaceuticals with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antipyretic properties. mdpi.com The utility of the pyrazine scaffold also extends to materials science, where its unique electronic properties are harnessed in the development of catalysts and functional organic materials. cymitquimica.com The ability of the pyrazine nucleus to participate in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, further enhances its significance as a versatile building block for creating complex molecular architectures. cymitquimica.com

Overview of Aminopyrazine Derivatives and their Structural Diversity

Aminopyrazines, which feature one or more amino groups substituted onto the pyrazine core, represent a particularly important subclass of pyrazine derivatives. The presence of the amino group significantly influences the electronic properties of the ring and provides a reactive handle for further chemical modifications. This has led to a wide structural diversity among aminopyrazine derivatives, which can be categorized based on the nature and position of their substituents.

The structural landscape includes simple N-substituted aminopyrazines, bicyclic imidazolopyrazinones formed from reactions with glyoxal (B1671930) derivatives, and complex pyrazine carboxamides. glpbio.comnih.gov Research into these derivatives has revealed a broad spectrum of biological activities. For example, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal properties. nih.gov The versatility of the aminopyrazine scaffold allows for the systematic modification of its structure to optimize biological activity, making it a focal point in the design of novel therapeutic agents. nih.gov The development of inhibitors for Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) has utilized aminopyrazine derivatives as a key structural motif.

Structural Context of 2-Amino-5-(4-trifluoromethylphenyl)pyrazine within Advanced Heterocyclic Systems

Compound Identity and Properties

This compound is a synthetic heterocyclic compound that integrates three key structural motifs: the pyrazine ring, an amino functional group, and a trifluoromethyl-substituted phenyl ring. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its properties can be predicted based on its structure and compared to its unsubstituted analog, 2-Amino-5-phenylpyrazine. cymitquimica.com

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 2-Amino-5-phenylpyrazine |

| Molecular Formula | C₁₁H₈F₃N₃ | C₁₀H₉N₃ |

| Molecular Weight | 239.20 g/mol | 171.20 g/mol |

| CAS Number | 1629633-91-8 | 13535-13-2 |

| Physical Form | Solid (Predicted) | White to Yellow Solid |

| Melting Point | Not Reported | 143-148 °C |

The structure is characterized by the aminopyrazine core, which is known to act as a potent pharmacophore. The amino group at the 2-position makes the molecule a weak base and provides a site for potential hydrogen bonding, which is often crucial for interactions with biological macromolecules.

The defining feature of this molecule is the 4-trifluoromethylphenyl group at the 5-position. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent with high lipophilicity. In modern medicinal chemistry, its incorporation into drug candidates is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com It can also improve binding affinity and modulate the pharmacokinetic profile of a molecule. mdpi.com Therefore, the presence of this group places this compound within the class of advanced, fluorinated heterocyclic systems designed for potential application in drug discovery and materials science.

Probable Synthesis

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. The most logical and widely used approach for creating such aryl-heteroaryl bonds is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comresearchgate.net This reaction would involve the palladium-catalyzed coupling of a halogenated aminopyrazine with an appropriately substituted boronic acid.

A plausible synthetic route is outlined below:

Step 1: Halogenation of 2-Aminopyrazine: The starting material, 2-aminopyrazine, can be halogenated at the 5-position using a suitable agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield 2-amino-5-chloropyrazine (B1281452) or 2-amino-5-bromopyrazine (B17997). chemicalbook.com

Step 2: Suzuki-Miyaura Coupling: The resulting 2-amino-5-halopyrazine is then reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene). mdpi.comresearchgate.net This reaction forges the carbon-carbon bond between the pyrazine ring and the trifluoromethylphenyl moiety to yield the final product. nih.govmdpi.com

This synthetic strategy is highly efficient and tolerant of a wide range of functional groups, making it a standard method for preparing libraries of substituted arylpyrazines for further study. acs.org

Structure

3D Structure

Properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCWBZARKLQZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258402 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69816-52-0 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69816-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 2 Amino 5 4 Trifluoromethylphenyl Pyrazine and Analogues

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure by measuring the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The FT-IR spectrum of 2-Amino-5-(4-trifluoromethylphenyl)pyrazine is expected to exhibit characteristic bands corresponding to its distinct structural components: the amino group, the pyrazine (B50134) ring, and the trifluoromethylphenyl moiety.

Key vibrational modes anticipated for this molecule, based on data from related compounds like 2-aminopyrimidines, substituted pyrazines, and N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, include:

N-H Vibrations : The primary amino (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. ijirset.com An N-H in-plane bending or scissoring vibration is typically observed around 1600-1650 cm⁻¹. ijirset.com

Aromatic C-H Stretching : Vibrations from the C-H bonds on both the pyrazine and phenyl rings are predicted to occur in the 3000-3100 cm⁻¹ range. researchgate.net

Ring Stretching (C=C and C=N) : The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic pyrazine and phenyl rings give rise to a series of complex bands, typically found between 1400 cm⁻¹ and 1610 cm⁻¹. researchgate.netmdpi.com

C-F and CF₃ Vibrations : The trifluoromethyl (-CF₃) group is characterized by very strong and distinct absorption bands. The symmetric and asymmetric C-F stretching modes are expected to appear in the 1100-1350 cm⁻¹ region, often dominating this part of the spectrum. researchgate.netresearchgate.net

The table below summarizes the predicted FT-IR vibrational frequencies and their assignments for this compound.

| Predicted Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| ~3450 | νₐ(NH₂) | Asymmetric N-H Stretch |

| ~3350 | νₛ(NH₂) | Symmetric N-H Stretch |

| ~3080 | ν(C-H) | Aromatic C-H Stretch |

| ~1620 | δ(NH₂) | N-H Scissoring |

| ~1580 | ν(C=C/C=N) | Aromatic Ring Stretch |

| ~1490 | ν(C=C/C=N) | Aromatic Ring Stretch |

| ~1325 | νₐ(CF₃) | Asymmetric C-F Stretch |

| ~1170 | νₛ(CF₃) | Symmetric C-F Stretch |

| ~1130 | νₛ(CF₃) | Symmetric C-F Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy serves as a valuable complement to FT-IR. It detects vibrations that cause a change in molecular polarizability, making it particularly sensitive to symmetric vibrations and bonds involving non-polar character.

For this compound, the FT-Raman spectrum is expected to highlight different vibrational modes compared to the FT-IR spectrum. Key expected features, drawn from analyses of compounds like 2-amino-5-chloropyridine (B124133) and N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, include: researchgate.netnih.gov

Aromatic Ring Modes : The symmetric "ring breathing" vibrations of both the pyrazine and phenyl rings, which involve the entire ring expanding and contracting, typically produce strong and sharp signals in the Raman spectrum. The pyrazine ring breathing mode is often observed near 1000-1050 cm⁻¹. researchgate.net

CF₃ Symmetric Stretch : The symmetric stretching vibration of the CF₃ group is expected to be a prominent band.

C-H Stretching : Aromatic C-H stretching modes are also visible, typically in the 3000-3100 cm⁻¹ region.

The following table outlines the principal vibrations expected to be prominent in the FT-Raman spectrum.

| Predicted Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| ~3070 | ν(C-H) | Aromatic C-H Stretch |

| ~1610 | ν(C=C/C=N) | Aromatic Ring Stretch |

| ~1330 | νₐ(CF₃) | Asymmetric C-F Stretch |

| ~1040 | Pyrazine Ring Breathing | |

| ~840 | Phenyl Ring Trigonal Bending |

Potential Energy Distribution (PED) Analysis for Detailed Vibrational Assignments

While experimental spectra provide frequency and intensity data, the unambiguous assignment of complex vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), can be challenging due to vibrational coupling. Potential Energy Distribution (PED) analysis is a computational method that resolves this issue by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated normal vibrational mode.

The PED analysis for a molecule like this compound would be performed using quantum chemical calculations (e.g., Density Functional Theory, DFT). The output provides a percentage contribution of each internal coordinate to a given vibrational frequency. This allows for a precise assignment, for instance, distinguishing a pure C=C stretch from a mode that is a mixture of C=C stretching and C-H bending. In studies of substituted pyrazines, PED analysis has been crucial for correctly assigning the various ring stretching and deformation modes, which are often heavily mixed with substituent vibrations. researchgate.net Such an analysis would be essential to confirm the assignments presented in the tables above and to understand the extent of coupling between the pyrazine, phenyl, and substituent modes in the title compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons on the pyrazine ring, the phenyl ring, and the amino group.

Pyrazine Protons : The pyrazine ring contains two protons in different chemical environments. Based on data for 2-amino-5-phenylpyrazine, these are expected to appear as singlets or narrow doublets in the downfield region, likely between 8.0 and 9.0 ppm. chemicalbook.com The proton at position 3 (adjacent to the amino group) would be expected at a slightly different shift than the proton at position 6.

Phenyl Protons : The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically 7.5-8.0 ppm). The coupling constant between these adjacent protons is usually around 8-9 Hz.

Amino Protons : The two protons of the -NH₂ group will typically appear as a single, broad peak. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange, but can be anticipated in the 5.0-7.0 ppm range.

The predicted ¹H NMR data is summarized in the table below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | s | Pyrazine H-3 or H-6 |

| ~8.2 | s | Pyrazine H-6 or H-3 |

| ~7.8 | d, J ≈ 8.5 Hz | Phenyl H-2', H-6' |

| ~7.6 | d, J ≈ 8.5 Hz | Phenyl H-3', H-5' |

| 5.0 - 7.0 | br s | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, and coupling with fluorine atoms provides additional structural information.

Pyrazine Carbons : Three signals are expected for the pyrazine ring carbons, as C-2 and C-3 are inequivalent, and C-5 and C-6 are inequivalent. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing aryl substituent, likely appearing in the 130-160 ppm range, based on pyrazine itself (~145 ppm). spectrabase.com

Phenyl Carbons : Four signals are expected for the phenyl ring carbons: two for the protonated carbons, one for the carbon attached to the pyrazine ring (C-1'), and one for the carbon bearing the CF₃ group (C-4'). The C-4' signal will appear as a quartet due to coupling with the three fluorine atoms.

Trifluoromethyl Carbon : The carbon of the -CF₃ group will appear as a prominent quartet due to strong one-bond coupling (¹J_CF) with the three fluorine atoms. This signal is typically found in the 120-130 ppm region. nih.gov

The table below details the predicted ¹³C NMR chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment |

| ~155 | s | Pyrazine C-2 |

| ~148 | s | Pyrazine C-5 |

| ~140 | s | Pyrazine C-6 |

| ~135 | s | Pyrazine C-3 |

| ~133 | s | Phenyl C-1' |

| ~130 | q, ²J_CF ≈ 32 Hz | Phenyl C-4' |

| ~128 | s | Phenyl C-2', C-6' |

| ~126 | q, ³J_CF ≈ 4 Hz | Phenyl C-3', C-5' |

| ~124 | q, ¹J_CF ≈ 272 Hz | -CF₃ |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Advanced 2D NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹C) signals in the NMR spectra of this compound, especially for distinguishing between isomeric possibilities and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For the title compound, COSY spectra would be expected to show correlations between the protons on the pyrazine ring and between the protons on the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively assign the carbon atom attached to each proton in both the pyrazine and phenyl rings. For instance, the signals for the pyrazine ring protons would show direct correlation to their corresponding pyrazine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for establishing the connectivity between the different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the pyrazine protons to the carbons of the phenyl ring, and vice-versa, confirming the C-C bond linking the two ring systems.

Correlations from the amino group protons (N-H) to adjacent carbons on the pyrazine ring.

Correlations from the phenyl protons to the trifluoromethyl (CF₃) carbon, and from the fluorine atoms (in a ¹H-¹⁹F HMBC) to the phenyl carbons.

Together, these 2D NMR experiments would provide a comprehensive map of the molecular structure in solution, allowing for the unequivocal assignment of all proton and carbon chemical shifts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement. For this compound (C₁₁H₈F₃N₃), HRMS would be used to determine the exact mass of the molecular ion. The experimentally measured mass would then be compared to the theoretically calculated mass. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₈F₃N₃ |

| Calculated Exact Mass | 239.0670 |

| Typical Mass Error | < 5 ppm |

This table represents theoretical data that would be confirmed by HRMS analysis.

X-ray Diffraction and Crystallographic Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together in a crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing is determined by various non-covalent intermolecular interactions. For this compound, the analysis would specifically investigate:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, while the pyrazine nitrogen atoms are potential acceptors. The analysis would identify and characterize N-H···N hydrogen bonds, which are likely to be a dominant interaction, potentially linking molecules into chains or dimeric motifs.

π-π Stacking: The presence of two aromatic rings (pyrazine and phenyl) suggests the possibility of π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the distances between the ring centroids, which indicate the strength of the interaction. figshare.com

Theoretical and Computational Chemistry Studies of 2 Amino 5 4 Trifluoromethylphenyl Pyrazine

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and conformational preferences with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and understanding the electronic properties of molecules like 2-Amino-5-(4-trifluoromethylphenyl)pyrazine.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to determine the optimized molecular structure. ajchem-a.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a similar heterocyclic compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, successfully determined these geometric parameters. ajchem-a.com

Furthermore, DFT is instrumental in analyzing the electronic properties by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap generally indicates higher reactivity. nih.gov For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating amino group are expected to significantly influence the electronic distribution across the pyrazine (B50134) and phenyl rings.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide very precise calculations of molecular energies and properties. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking the results obtained from less computationally intensive methods. researchgate.net For complex molecules, a common strategy is to perform geometry optimization using DFT and then conduct single-point energy calculations using a high-level ab initio method to achieve a balance between accuracy and computational cost.

The presence of a rotatable bond between the pyrazine and the trifluoromethylphenyl rings in this compound suggests the possibility of different stable conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface.

Computational methods can be employed to perform a systematic scan of the potential energy surface by rotating the dihedral angle between the two rings. This allows for the identification of all low-energy conformers and the energy barriers separating them. For example, in a study of glycine, B3LYP density functional was found to be capable of locating all stationary points on its potential energy surface. researchgate.net A similar approach for this compound would reveal the preferred orientation of the phenyl ring relative to the pyrazine ring, which is influenced by steric hindrance and electronic interactions.

Interactive Data Table: Calculated Bond Lengths of a Pyrazine Derivative

Below is a hypothetical interactive table showcasing the kind of data that would be generated from DFT calculations for a related pyrazine derivative. The table allows for sorting and filtering of the data.

| Bond | Bond Length (Å) |

| C1-C2 | 1.39 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.39 |

| C5-N6 | 1.33 |

| N6-C1 | 1.34 |

| C2-N(amino) | 1.37 |

| C5-C(phenyl) | 1.48 |

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and the observed spectra.

The vibrational spectrum of a molecule provides a fingerprint based on its molecular structure and bonding. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in both Infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental data.

The potential energy distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional modes of different functional groups. researchgate.net For this compound, this would involve identifying the characteristic vibrational modes of the pyrazine ring, the trifluoromethylphenyl group, and the amino group. For instance, the C-N stretching vibrations in aromatic amines are typically observed in the 1382-1266 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. uni-muenchen.de The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR shielding tensors, from which the chemical shifts are derived.

For this compound, calculating the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts would be particularly insightful. The ¹⁹F chemical shifts are known to be very sensitive to the local electronic environment, making them a valuable probe for studying intermolecular interactions. biophysics.orgnih.gov Comparing the theoretically predicted chemical shifts with experimental data can help to confirm the molecular structure and provide information about the effects of substituents on the electronic distribution within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

The following is a hypothetical interactive table illustrating the predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) |

| Pyrazine H-3 | 8.2 |

| Pyrazine H-6 | 8.5 |

| Phenyl H-2', H-6' | 7.8 |

| Phenyl H-3', H-5' | 7.7 |

| Amino NH₂ | 5.5 |

Electronic Structure and Chemical Activity Analysis

Density Functional Theory (DFT) is a fundamental method used to explore the electronic characteristics of molecules. These calculations help in predicting the geometry, electron distribution, and reactivity of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electron transfer processes. The HOMO represents the ability of a molecule to donate an electron, characterizing its nucleophilic nature. The LUMO, conversely, indicates the ability to accept an electron, reflecting its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small energy gap implies that the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring, while the LUMO would likely be distributed across the π-system, including the electron-withdrawing trifluoromethylphenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the rest of the molecule upon electronic excitation.

Table 1: Illustrative Frontier Orbital Energies and Properties (Note: The following values are hypothetical for illustrative purposes, as specific published data for this compound is unavailable.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 eV | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| ELUMO | -1.85 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | 4.30 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds and lone pairs, consistent with Lewis structures. wikipedia.orgwisc.edu This analysis is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer within a molecule.

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant delocalization effect. wisc.edu

In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of the nitrogen lone pair electrons (nN) into the antibonding π* orbitals of the pyrazine ring (n → π*). This delocalization contributes to the stability of the molecule and influences its geometry and reactivity. Furthermore, interactions between the π orbitals of the pyrazine ring and the phenyl ring would reveal the extent of electronic communication across the molecule.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This table presents hypothetical interactions to illustrate the type of data obtained from NBO analysis, as specific published data for the target molecule is unavailable.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N(amino) | π(C2-N1)(pyrazine) | 45.5 | Lone pair delocalization into the pyrazine ring. |

| π(C5-C6)(pyrazine) | π(C7-C8)(phenyl) | 20.1 | π-conjugation between the pyrazine and phenyl rings. |

| π(C7-C8)(phenyl) | π*(C5-C6)(pyrazine) | 18.3 | Reverse π-conjugation between rings. |

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η): This represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophilic character.

These indices are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors (Note: These values are calculated from the illustrative energies in Table 1.)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 |

| Global Electrophilicity Index (ω) | μ² / (2η) | 3.72 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for studying the dynamic behavior and conformational preferences of molecules over time.

Molecular dynamics (MD) simulations use classical mechanics and force fields to model the movement of atoms in a molecule over time. These simulations provide insights into the molecule's conformational landscape—the collection of shapes it can adopt—and the relative energies of these conformations. researchgate.net

For this compound, a key conformational feature is the torsion angle between the pyrazine and phenyl rings. An MD simulation can reveal the preferred rotational orientation of these rings and the energy barriers separating different conformations. By analyzing the trajectory of the simulation, properties such as the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's structure over time. A stable simulation is indicated by the RMSD values converging to a plateau. researchgate.net This information is vital for understanding how the molecule's shape influences its physical properties and intermolecular interactions.

Computational methods can effectively model how this compound interacts with other molecules in a non-biological setting, such as in different solvents or in the formation of co-crystals. Pyrazine-based compounds are known to engage in various non-covalent interactions, including hydrogen bonds (via the amino group and ring nitrogens) and π-π stacking interactions (via the aromatic rings).

Molecular docking and simulation studies can predict the geometry and strength of these interactions. For instance, simulations in different solvents can reveal how solvent molecules arrange around the solute and which specific interactions (e.g., hydrogen bonding with protic solvents) are most favorable. Understanding these fundamental molecular interactions is crucial for predicting solubility, crystal packing, and other material properties.

Nonlinear Optical (NLO) Properties Prediction and Investigation

The field of nonlinear optics (NLO) focuses on the interaction of intense light with materials to produce new optical effects. Organic molecules, particularly those with specific electronic characteristics, have emerged as promising candidates for NLO applications due to their large optical nonlinearities, fast response times, and molecular engineering versatility. For a molecule to exhibit significant second-order NLO properties, it must possess a non-centrosymmetric structure and typically features a π-conjugated system substituted with electron-donating (donor) and electron-accepting (acceptor) groups. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of the NLO response.

The compound this compound is a quintessential example of a push-pull system. The amino group (-NH₂) attached to the pyrazine ring acts as a potent electron donor, while the trifluoromethylphenyl group (-C₆H₄-CF₃) serves as an effective electron acceptor. The pyrazine ring itself functions as a π-conjugated bridge, facilitating the electronic communication between the donor and acceptor moieties. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the NLO properties of such molecules before their synthesis and experimental characterization.

Calculation of First Hyperpolarizability and its Enhancement

The primary measure of a molecule's second-order NLO activity at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. Theoretical calculations, typically employing DFT methods with appropriate basis sets (e.g., 6-311++G(d,p)), are widely used to compute the components of the β tensor. The total first hyperpolarizability is then calculated from these components.

For molecules like this compound, the calculated first hyperpolarizability is expected to be significant due to the strong push-pull nature of its substituents. The amino group donates electron density into the π-system of the pyrazine ring, and this charge is pulled towards the electron-withdrawing trifluoromethylphenyl group. This electronic asymmetry and the efficient ICT pathway lead to an enhanced β value. Studies on similar pyrazine derivatives have shown that the presence of strong donor and acceptor groups connected by a π-linker results in high first hyperpolarizability values. mdpi.com For instance, computational studies on other push-pull pyrazine systems have demonstrated that the magnitude of β is directly related to the strength of the donor and acceptor groups and the efficiency of the π-conjugation. science.gov

The enhancement of the first hyperpolarizability in this molecule is driven by the delocalization of π-electrons across the molecular framework. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger β value, as it indicates easier electronic transitions that contribute to the NLO response. In this compound, the HOMO is typically localized on the amino group and the pyrazine ring, while the LUMO is concentrated on the trifluoromethylphenyl moiety, leading to a significant charge redistribution upon excitation and a smaller energy gap.

Table 1: Illustrative Calculated Nonlinear Optical Properties of this compound and Related Compounds

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| This compound (Expected) | ~5-7 | ~150-200 | ~3000-5000 |

| 2-Aminopyrazine | ~1.5 | ~70 | ~100 |

| Pyrazine derivative with strong donor/acceptor mdpi.com | 7.8 | 250 | 6400 |

Note: The values for this compound are illustrative and based on expected trends from computational studies of similar push-pull heterocyclic systems. Actual values would require specific DFT calculations.

Relationship between Molecular Structure and NLO Response

The NLO response of a molecule is intrinsically linked to its geometric and electronic structure. In this compound, several structural features are pivotal in determining its NLO properties.

First, the planarity of the molecule is crucial. A more planar conformation between the pyrazine ring and the phenyl ring allows for better overlap of p-orbitals, leading to more effective π-electron delocalization and, consequently, a more efficient ICT. Any significant twisting between the rings would disrupt this conjugation and reduce the hyperpolarizability.

Second, the nature and position of the donor and acceptor groups are paramount. The amino group is a strong donor, and its position on the pyrazine ring directly influences the ICT pathway. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, making the 4-trifluoromethylphenyl unit a strong acceptor. The para-substitution on the phenyl ring ensures that the acceptor group's influence is directed along the main axis of the molecule, maximizing the push-pull effect and the resulting dipole moment change, which enhances the β value. Numerous studies on structure-property relationships in organic NLO molecules confirm that variations in substituent groups directly impact the NLO response. arabjchem.org

Finally, the pyrazine ring itself plays a critical role. As a π-deficient aromatic system, it acts as an effective transducer of electronic effects. Its ability to mediate the charge transfer from the amino group to the trifluoromethylphenyl group is fundamental to the molecule's NLO activity. Computational studies on various heterocyclic systems have shown that the choice of the π-conjugated bridge is a key factor in tuning the NLO properties. mdpi.com

Advanced Topological Analyses

To gain deeper insights into the chemical bonding and intermolecular interactions that govern the structure and properties of this compound, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. This analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density (ρ(r)) of a molecule to characterize its chemical bonding. researchgate.net QTAIM analysis partitions the molecular space into distinct atomic basins and identifies critical points in the electron density where the gradient of the density is zero. These critical points are classified based on the curvature of the electron density, allowing for the characterization of atomic interactions.

A key feature of QTAIM is the bond critical point (BCP), which is located along the path of maximum electron density between two bonded atoms (the bond path). The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. For this compound, a QTAIM analysis would be used to characterize the covalent bonds within the pyrazine and phenyl rings, as well as the bonds connecting the substituents.

The analysis would focus on parameters at the BCPs, such as:

The electron density (ρ(r)) : Higher values indicate a greater accumulation of charge between the nuclei, characteristic of covalent bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of shared-shell covalent interactions) or depleted (∇²ρ(r) > 0, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions).

The total energy density (H(r)) : The sign of H(r) at the BCP can also help distinguish between shared (H(r) < 0) and closed-shell (H(r) > 0) interactions.

A QTAIM analysis of this molecule would likely reveal the covalent nature of the C-C, C-N, and C-H bonds, with negative Laplacian values. Furthermore, it could provide insights into the partial double bond character of the C-N bonds within the pyrazine ring and the C-NH₂ bond due to electron delocalization. The influence of the electron-withdrawing -CF₃ group on the electronic environment of the phenyl ring could also be quantified by examining the electron density distribution and the properties of the BCPs within the ring. Studies on other heterocyclic systems have successfully used QTAIM to characterize intramolecular hydrogen bonds and other weak interactions that influence molecular conformation and stability. arabjchem.org

Table 2: Expected QTAIM Parameters for Selected Bonds in this compound

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) |

| C=N (Pyrazine) | ~0.30 - 0.35 | ~ -0.8 to -1.0 | ~0.1 - 0.2 |

| C-C (Aromatic) | ~0.25 - 0.30 | ~ -0.6 to -0.8 | ~0.2 - 0.3 |

| C-NH₂ | ~0.28 - 0.32 | ~ -0.7 to -0.9 | ~0.05 - 0.1 |

| C-CF₃ | ~0.20 - 0.24 | ~ -0.4 to -0.6 | ~0.01 - 0.05 |

Note: These values are illustrative and represent typical ranges for such bonds as determined by QTAIM analysis in similar organic molecules. Specific values would require a detailed computational analysis of the target compound.

Reaction Mechanisms and Kinetics in Pyrazine Synthesis

Mechanistic Elucidation of Pyrazine (B50134) Ring Formation Reactions

The formation of the pyrazine ring is a cornerstone of synthesizing derivatives such as 2-Amino-5-(4-trifluoromethylphenyl)pyrazine. Several mechanistic pathways have been elucidated for this process, primarily involving the condensation of 1,2-dicarbonyl and 1,2-diamino compounds or their synthetic equivalents.

One of the most fundamental mechanisms is the self-condensation of α-amino carbonyl compounds. documentsdelivered.com For instance, the thermal degradation of amino acids like serine and threonine can generate α-aminocarbonyl intermediates, which then lead to pyrazine formation. nih.gov The proposed mechanism involves the dimerization of an α-amino ketone to form a dihydropyrazine (B8608421) intermediate. This intermediate subsequently undergoes oxidation, often spontaneously with atmospheric oxygen, to yield the aromatic pyrazine ring. tandfonline.com

A detailed mechanism for the condensation of two α-amino ketone molecules is as follows:

Two molecules of the α-amino ketone condense to form a six-membered dihydropyrazine ring.

This dihydropyrazine intermediate is then oxidized to the stable aromatic pyrazine. researchgate.net

Another widely employed method is the reaction of an α-diketone with a vicinal diamine, followed by dehydrogenation. documentsdelivered.com Similarly, pyrazines can be synthesized from α-halo ketones, which are believed to act as intermediates that form α-amino ketones in situ. documentsdelivered.com

A plausible synthetic route to a 2,5-disubstituted pyrazine, such as the target compound, could involve the condensation of two different precursor molecules. For example, the reaction between an α-haloketone bearing the 4-trifluoromethylphenyl group and an amino acid amide or a related amino-nitrile could lead to the desired unsymmetrical pyrazine after cyclization and oxidation.

Recent methodologies have expanded the scope of pyrazine synthesis. One such method involves the reaction of (Z)-β-haloenol acetates with an ammonia (B1221849) source, which proceeds through an α-halo ketone intermediate to afford 2,5-disubstituted pyrazines with excellent regioselectivity. documentsdelivered.com The proposed mechanism suggests that this is a non-catalytic transformation. documentsdelivered.com

Furthermore, a biomimetic synthesis has been developed involving the dimerization of α-amino aldehydes derived from amino acids. nih.gov These aldehydes, generated in situ, spontaneously dimerize to form a dihydropyrazine, which then oxidizes to the final 2,5-disubstituted pyrazine product. nih.govslideshare.net

The table below summarizes various synthetic precursors for pyrazine ring formation.

| Precursor Type 1 | Precursor Type 2 | Intermediate | Final Product |

| α-Amino Ketone | α-Amino Ketone | Dihydropyrazine | Symmetrical Pyrazine |

| α-Diketone | Vicinal Diamine | Dihydropyrazine | Substituted Pyrazine |

| α-Halo Ketone | Ammonia Source | α-Amino Ketone / Dihydropyrazine | Substituted Pyrazine |

| (Z)-β-Haloenol Acetate | Ammonia Source | α-Halo Ketone / Dihydropyrazine | 2,5-Disubstituted Pyrazine |

| α-Amino Aldehyde | α-Amino Aldehyde | Dihydropyrazine | 2,5-Disubstituted Pyrazine |

Kinetic Studies of Key Synthetic Steps

While detailed kinetic studies on the synthesis of specific compounds like this compound are not widely available, research on model systems provides valuable insights into the kinetics of pyrazine formation.

Studies on pyrazine formation in amino acid-glucose model systems, relevant to the Maillard reaction, have shown that the generation of various alkylpyrazines follows pseudo-zero-order kinetics. researchgate.net This indicates that the rate of formation is constant and independent of the concentration of the reactants, likely because the rate-determining step involves the slow formation of a key intermediate from a large pool of precursors.

The activation energies (Ea) for the formation of several pyrazines have been determined in an arginine-glucose system, as detailed in the table below. researchgate.net These values provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

| Compound | Activation Energy (Ea) in kcal/mol |

| Pyrazine | 19.5 ± 4.1 |

| 2-Methylpyrazine | 24.8 ± 8.7 |

| 2,6-Dimethylpyrazine | 20.8 ± 4.7 |

| 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine | 29.0 ± 3.8 |

Data sourced from a study on an arginine-glucose model system. researchgate.net

These activation energies are comparable to those found in other Maillard reaction systems. researchgate.net The differences in Ea values for various substituted pyrazines suggest that the structure of the precursors and intermediates influences the energy profile of the reaction pathway. For the synthesis of a complex molecule like this compound, the kinetics would be influenced by factors such as the stability of intermediates, the steric and electronic effects of the trifluoromethylphenyl and amino groups, and the specific reaction conditions employed.

Understanding the Role of Catalysts in Pyrazine Derivatization

Catalysts play a pivotal role in the derivatization of the pyrazine core, enabling the introduction of various functional groups with high efficiency and selectivity. Transition metal-catalyzed cross-coupling reactions are particularly important for creating C-C and C-N bonds, which are essential for synthesizing the target compound. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are extensively used for the functionalization of halopyrazines. Two of the most significant reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling a halopyrazine with an organoboron compound, such as (4-trifluoromethylphenyl)boronic acid. rsc.org The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with the halopyrazine (e.g., 2-amino-5-chloropyrazine) to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst. rsc.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. To synthesize the target compound, this reaction could be used to introduce the amino group onto a pre-functionalized pyrazine ring (e.g., 2-chloro-5-(4-trifluoromethylphenyl)pyrazine). The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is critical for the efficiency of this reaction. rug.nl

Manganese-Based Catalysts: Novel catalysts, such as manganese pincer complexes, have been developed for the synthesis of 2,5-substituted pyrazines via acceptorless dehydrogenative self-coupling of 2-amino alcohols. nih.gov These earth-abundant metal catalysts offer a more sustainable and atom-economical approach, producing only water and hydrogen gas as byproducts. nih.gov

The table below provides a comparison of different catalytic systems for pyrazine synthesis and derivatization.

| Catalyst System | Reaction Type | Bond Formed | Key Features |

| Palladium/Phosphine Ligand | Suzuki-Miyaura Coupling | C-C | High efficiency, broad functional group tolerance. rsc.org |

| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | C-N | Premier method for aryl amine synthesis. wikipedia.org |

| Manganese Pincer Complex | Dehydrogenative Coupling | C-N, C-C | Atom-economical, uses earth-abundant metal. nih.gov |

Mechanistic Insights into Stereoselectivity and Regioselectivity in Pyrazine Functionalization

Given the aromatic and planar nature of the pyrazine ring, stereoselectivity is not a factor in substitution reactions on the ring itself. However, regioselectivity—the control of the position of substitution—is of paramount importance, especially for synthesizing unsymmetrically substituted pyrazines like this compound.

The regioselectivity of pyrazine ring formation and functionalization is governed by a combination of electronic and steric factors of the reactants and intermediates, as well as the reaction conditions.

Regioselectivity in Ring Synthesis: The synthesis of 2,5-disubstituted pyrazines can be achieved with high regioselectivity. For example, the reaction of (Z)-β-haloenol acetates with an ammonia source reliably produces 2,5-disubstituted pyrazines over other isomers. documentsdelivered.com This selectivity is attributed to the specific reaction pathway involving the dimerization of an α-amino ketone intermediate, which favors the head-to-tail arrangement leading to the 2,5-substitution pattern.

Regioselectivity in Functionalization: For pre-formed pyrazine rings, the regioselectivity of functionalization is dictated by the directing effects of the existing substituents. The pyrazine ring is electron-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions.

In transition metal-catalyzed cross-coupling reactions, the site of reaction on a polyhalogenated pyrazine can be controlled. The outcome often depends on the nature of the halide (I > Br > Cl in reactivity for oxidative addition) and the specific catalyst system used. rsc.org For a substrate containing both a chlorine and a bromine atom, the Suzuki coupling can be directed to selectively react at the more reactive C-Br bond. rsc.org Electronic activation by substituents also plays a crucial role; however, sometimes the inherent reactivity of the C-Hal bond (bond dissociation energy) overrides the electronic effects from other ring substituents. rsc.org The choice of palladium pre-catalyst and ligand can even reverse the site-selectivity in some cases. rsc.org This level of control is essential for building complex molecules with a specific substitution pattern, such as directing a Suzuki coupling to the 5-position of a 2-aminohalopyrazine.

Advanced Applications and Materials Science Perspectives of Pyrazine Derivatives

Development of Pyrazine-Based Dyes and Pigments

The pyrazine (B50134) core is a component of various chromophores due to its electron-accepting nature, which can be tuned by substituents to create materials with specific colors and photophysical properties. However, a detailed investigation of the scientific literature reveals no specific studies on the development or characterization of 2-Amino-5-(4-trifluoromethylphenyl)pyrazine as a dye or pigment. Research on pyrazine-based dyes typically involves different substitution patterns to achieve desired properties like high fluorescence quantum yields or specific absorption wavelengths. nii.ac.jp

Application in Electroluminescent Materials and Organic Semiconductors

Pyrazine derivatives are of interest in the field of organic electronics for their potential use in electroluminescent materials and as n-type organic semiconductors. The electron-deficient pyrazine ring can facilitate electron transport, a crucial property for these applications. epa.govresearchgate.net Despite the potential of the pyrazine scaffold, there is no specific research available that details the synthesis, characterization, or application of this compound in electroluminescent devices or as an organic semiconductor.

Role of Pyrazines as Ligands in Coordination Chemistry

The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making pyrazine derivatives useful as ligands in coordination chemistry. nih.gov These coordination complexes can have interesting magnetic, electronic, or catalytic properties. A review of the current literature indicates that while various pyrazine-containing molecules have been used as ligands, there are no specific reports on the use of this compound in the formation of coordination compounds or the study of its properties as a ligand.

Incorporation into Conjugated Polymers for Advanced Material Design

The incorporation of pyrazine units into the backbone of conjugated polymers is a strategy to create materials with tailored electronic and optical properties for applications in organic solar cells, light-emitting diodes, and transistors. nih.govrsc.org The electron-withdrawing nature of the pyrazine ring can influence the polymer's energy levels and charge transport characteristics. However, there is a lack of specific studies detailing the use of this compound as a monomer for the synthesis of conjugated polymers.

Future Research Directions and Unexplored Avenues for 2 Amino 5 4 Trifluoromethylphenyl Pyrazine Research

Development of Novel, Sustainable, and Economically Viable Synthetic Routes

Future research should prioritize the development of green and sustainable synthetic methodologies for 2-Amino-5-(4-trifluoromethylphenyl)pyrazine. Traditional synthetic routes for pyrazine (B50134) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.net Modern synthetic chemistry emphasizes atom economy, energy efficiency, and the use of environmentally benign solvents and catalysts.

One promising avenue is the exploration of one-pot multicomponent reactions. These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. Biomimetic synthesis, inspired by the natural formation of pyrazine alkaloids, presents another innovative approach. For instance, the dimerization of α-amino aldehydes derived from amino acids offers a concise route to 2,5-disubstituted pyrazines and could be adapted for this specific compound. mdpi.com

The development of catalytic systems, particularly those using earth-abundant metals, for the key bond-forming steps would also be a significant advancement. Research into solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents would further enhance the sustainability of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity | Design of novel reaction cascades, optimization of reaction conditions |

| Biomimetic Synthesis | Inspired by nature, potentially milder conditions | Identification of suitable precursors, understanding reaction mechanisms |

| Green Catalysis | Use of sustainable catalysts, improved selectivity | Development of novel catalysts, exploration of catalytic cycles |

| Solvent-Free/Green Solvents | Reduced environmental impact, simplified purification | Investigation of reaction feasibility, optimization of energy input |

Exploration of Advanced Spectroscopic Techniques for Fine Structural and Dynamic Details

A thorough understanding of the structural and dynamic properties of this compound is crucial for predicting its behavior and designing applications. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights.

For instance, solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form, providing information about intermolecular interactions and packing arrangements. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful tool. nih.govescholarship.orgnsf.gov It can be used to probe the local electronic environment of the fluorine atoms and to study interactions with other molecules.

Advanced vibrational spectroscopy techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could reveal details about molecular dynamics and conformational changes occurring on ultrafast timescales. These techniques, combined with computational modeling, can provide a comprehensive picture of the molecule's behavior. nih.gov

Table 2: Advanced Spectroscopic Techniques and Potential Insights

| Technique | Information Gained | Relevance to this compound |

| Solid-State NMR (ssNMR) | Crystal packing, intermolecular interactions, polymorphism | Understanding solid-state properties for material applications |

| ¹⁹F NMR | Local electronic environment, molecular interactions | Probing the influence of the trifluoromethyl group on reactivity and binding |

| 2D-IR Spectroscopy | Molecular dynamics, conformational changes, vibrational coupling | Elucidating fast structural dynamics that influence photophysical properties |

Deeper Theoretical Understanding of Electronic, Photophysical, and Photochemical Properties

Computational chemistry offers a powerful means to investigate the properties of this compound at the molecular level. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. nih.govresearchgate.net

Future theoretical studies could focus on elucidating the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions responsible for its absorption and emission properties. nih.gov The influence of the electron-donating amino group and the electron-withdrawing trifluoromethylphenyl group on the electronic landscape of the pyrazine core is a key area for investigation.

Furthermore, computational modeling can be used to predict the photophysical and photochemical behavior of the molecule. pku.edu.cn This includes calculating excited-state properties, potential energy surfaces, and pathways for photochemical reactions. Such studies are invaluable for designing molecules with specific optical or electronic properties for applications in areas like organic electronics. For a related compound, N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, theoretical calculations have been successfully used to analyze its vibrational spectra (FT-IR and FT-Raman) and other molecular properties. researchgate.net

Table 3: Key Parameters from Theoretical Calculations

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Relates to electronic transitions and reactivity |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack |

| Dipole Moment and Polarizability | Influences intermolecular interactions and solubility |

| Excited State Energies and Lifetimes | Determines photophysical properties like fluorescence |

Expansion into Novel Non-Biological Material Applications and Functional Devices

The unique combination of functional groups in this compound suggests its potential for use in a variety of advanced materials. The pyrazine core is known to be a good electron acceptor, and the amino and trifluoromethylphenyl groups can be used to tune its electronic and photophysical properties.

One promising area of application is in organic electronics. Pyrazine derivatives have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorescence properties of this compound, which are expected based on its structure, could be harnessed in the development of new emissive materials.

Another potential application is in the development of chemical sensors. The amino group can act as a binding site for specific analytes, and the photophysical properties of the molecule could change upon binding, providing a detectable signal. The trifluoromethyl group can enhance the molecule's stability and hydrophobicity, which could be advantageous for sensor applications.

Addressing Synthetic Challenges for Complex Pyrazine Functionalization

While the synthesis of this compound itself may be achievable through established methods, the selective functionalization of this core structure to create more complex derivatives presents a significant challenge. The pyrazine ring is electron-deficient, which can make certain electrophilic substitution reactions difficult.

Future research should focus on developing regioselective methods for introducing additional substituents onto the pyrazine ring. This could involve the use of directing groups, transition-metal-catalyzed cross-coupling reactions, or C-H activation strategies. mdpi.com Overcoming these synthetic hurdles will be crucial for exploring the structure-property relationships of this class of compounds and for developing new materials with tailored functionalities. The development of robust synthetic routes to access a variety of substituted 5-aryl-2-aminopyrazines is an ongoing area of research. mdpi.com

Q & A

Q. What are the common synthetic routes for 2-Amino-5-(4-trifluoromethylphenyl)pyrazine, and how are reaction conditions optimized?

The compound is typically synthesized via iron-catalyzed cross-coupling reactions. For example, arylboronic acids can react with pyrazine derivatives using FeCl₃ as a catalyst under mild conditions (e.g., 80°C in THF). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield. Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.

- GC-MS for purity assessment and molecular ion identification (e.g., m/z 224.1 [M⁺] for 2-(4-trifluoromethylphenyl)pyrazine).

- X-ray crystallography to resolve 3D molecular geometry, particularly for verifying the trifluoromethylphenyl-pyrazine dihedral angle .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:

- Use of nitrile gloves and fume hoods to avoid inhalation/contact.

- Storage in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Disposal via incineration or licensed hazardous waste services. Acute toxicity data should be validated via in vitro assays (e.g., MTT assays on mammalian cell lines) .

Q. How is the compound quantified in complex mixtures, and what are common interferences?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Potential interferences include structurally similar pyrazine derivatives (e.g., 2-amino-5-phenylpyrazine), which can be resolved using gradient elution. Mass spectrometry further distinguishes isomers via fragmentation patterns (e.g., m/z 205.1 [M⁺-19] for CF₃ loss) .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence electronic properties and reactivity in catalytic applications?

The electron-withdrawing CF₃ group enhances electrophilicity at the pyrazine core, improving catalytic activity in redox reactions. For example, graphite-conjugated pyrazines (GCPs) with CF₃ substituents show 70-fold higher oxygen reduction rates in alkaline media. Electrochemical impedance spectroscopy (EIS) and DFT calculations quantify charge-transfer efficiencies .

Q. What computational methods are used to model excited-state dynamics in pyrazine derivatives?

Multiconfiguration time-dependent Hartree (MCTDH) simulations with 24-mode Hamiltonians accurately reproduce S₁/S₂ absorption spectra. Symmetry-adapted basis sets and vibronic coupling models are critical for predicting non-radiative decay pathways observed in ultrafast spectroscopy .

Q. How do pyrazine-based compounds interact with biological targets, and what binding motifs are prevalent?

Co-crystallization studies (PDB analysis) reveal hydrogen bonds between pyrazine nitrogens and protein backbone amides. π-Stacking with aromatic residues (e.g., Phe, Tyr) and weak C–H∙∙∙N interactions further stabilize binding. Molecular docking with AutoDock Vina or Rosetta can prioritize derivatives for in vitro testing .

Q. What strategies enhance the electrocatalytic performance of pyrazine derivatives in energy storage systems?

Conjugation to conductive substrates (e.g., graphene) via edge-functionalization improves charge delocalization. Substituent engineering (e.g., adding –NO₂ or –CN groups) tunes redox potentials. In situ Raman spectroscopy and operando XAS validate active-site electronic states during catalysis .

Q. How is developmental toxicity assessed for pyrazine derivatives, and what models are predictive?

The chick chorioallantoic membrane (CAM) assay quantifies angiogenesis inhibition (e.g., pyrazine IC₅₀ = 1 pM). Complementary in vivo zebrafish models assess teratogenicity via DNA synthesis assays (³H-thymidine incorporation) and vascular patterning analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.